molecular formula C27H26N2O4S B2562459 1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941912-83-0

1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2562459
CAS No.: 941912-83-0
M. Wt: 474.58
InChI Key: TWILQDVRFKIBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C27H26N2O4S and its molecular weight is 474.58. The purity is usually 95%.
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Biological Activity

1-(2,5-Dimethylbenzyl)-3'-(3-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide, commonly referred to as STS-45, is a synthetic compound belonging to the class of spirocyclic thiazolidines. This compound has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications, particularly in oncology.

Chemical Structure and Properties

  • Molecular Formula : C27H26N2O4S
  • Molecular Weight : 474.58 g/mol
  • CAS Number : 942034-52-8

The compound features a spiro structure that integrates an indoline and thiazolidine moiety, contributing to its distinctive biological activity profile.

Anticancer Properties

Research indicates that STS-45 exhibits significant anti-leukemic activity. It has been tested against various leukemia cell lines, notably P388 and L1210, demonstrating notable cytotoxic effects. The compound's mechanism appears to involve the inhibition of specific enzymes related to cancer cell proliferation and apoptosis pathways.

Cell Line Activity
P388Cytotoxicity observed
L1210Cytotoxicity observed

Antiviral Activity

In addition to its anticancer properties, STS-45 has shown promising antiviral activity against a range of viruses. This aspect is under investigation for potential therapeutic applications in viral infections.

The biological activity of STS-45 is believed to stem from its ability to interact with various biological targets involved in cell growth and survival. Interaction studies have utilized molecular docking simulations and enzyme inhibition assays to elucidate these mechanisms. Preliminary findings suggest that STS-45 may inhibit key signaling pathways that facilitate cancer cell survival.

Case Studies

  • Study on Anti-Leukemic Effects : A study conducted on the effects of STS-45 on leukemia cells highlighted its potential as a therapeutic agent. The results indicated a dose-dependent response in cytotoxicity against both P388 and L1210 cell lines.
  • Antiviral Efficacy : Another research effort focused on the antiviral properties of STS-45 revealed its effectiveness against specific viral strains, although detailed mechanisms remain to be fully elucidated.

Properties

IUPAC Name

1'-[(2,5-dimethylphenyl)methyl]-3-(3-ethylphenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4S/c1-4-20-8-7-9-22(15-20)29-25(30)17-34(32,33)27(29)23-10-5-6-11-24(23)28(26(27)31)16-21-14-18(2)12-13-19(21)3/h5-15H,4,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWILQDVRFKIBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N2C(=O)CS(=O)(=O)C23C4=CC=CC=C4N(C3=O)CC5=C(C=CC(=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.